molecular formula C18H14ClN9O2S B11506152 5-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide

5-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11506152
M. Wt: 455.9 g/mol
InChI Key: KZRPIJGWILCDKR-UHFFFAOYSA-N
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Description

5-(2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a combination of tetrazole, triazole, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 3-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Sulfanylation: The tetrazole derivative is then subjected to sulfanylation using a thiol reagent.

    Acylation: The sulfanylated tetrazole is acylated with an appropriate acyl chloride to introduce the acetamido group.

    Formation of the Triazole Ring: The final step involves the cyclization of the intermediate with a diazo compound to form the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, leading to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or other reduced forms of the compound.

Scientific Research Applications

5-(2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. This is particularly relevant in the context of its antimicrobial and anticancer properties.

    Pathways Involved: The compound can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl and sulfonamide groups but differs in the heterocyclic rings.

    Indole Derivatives: Compounds like indole-3-acetic acid have similar aromatic structures and biological activities.

Uniqueness

5-(2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of tetrazole, triazole, and amide functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H14ClN9O2S

Molecular Weight

455.9 g/mol

IUPAC Name

5-[[2-[1-(3-chlorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C18H14ClN9O2S/c19-11-5-4-8-13(9-11)27-18(22-25-26-27)31-10-14(29)21-17-15(16(20)30)23-28(24-17)12-6-2-1-3-7-12/h1-9H,10H2,(H2,20,30)(H,21,24,29)

InChI Key

KZRPIJGWILCDKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)NC(=O)CSC3=NN=NN3C4=CC(=CC=C4)Cl)C(=O)N

Origin of Product

United States

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